molecular formula C22H18ClN7O3S B596267 6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 1246965-91-2

6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B596267
M. Wt: 495.942
InChI Key: NZZMTIMCTDSMLQ-UHFFFAOYSA-N
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Description

6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H18ClN7O3S and its molecular weight is 495.942. The purity is usually 95%.
BenchChem offers high-quality 6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation of Anticonvulsant Activities of Tetrahydrothieno Derivatives

  • This study explores a series of 7-phenyl-tetrahydrothieno pyridine derivatives containing triazole and other heterocycles. Specifically, 5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyridine demonstrated significant anticonvulsant activity in animal models, suggesting potential applications in epilepsy treatment or related neurological disorders (Wang et al., 2019).

Ester Cleavage Properties

Ester Cleavage Properties of Synthetic Hydroxybenzotriazoles in Cationic Monovalent and Gemini Surfactant Micelles

  • This research focuses on the synthesis of new hydroxybenzotriazole derivatives and examines their role in the cleavage of esters. Specifically, it investigates the influence of different surfactant micelles on the rate of ester hydrolysis. The study contributes to understanding the catalytic behavior of these compounds in diverse chemical environments (Bhattacharya & Kumar, 2005).

Heterocyclic Studies

Transaminations of Enaminones: A Synthesis of Tricyclic, N‐Aryl, Triazole-Fused Pyridones

  • This research investigates the synthesis of complex heterocyclic structures, focusing on triazole-fused pyridones. It highlights the chemical processes involved in creating these intricate compounds and their potential utility in various chemical and pharmaceutical applications (Chan et al., 1990).

Antioxidant Properties

Synthesis and Antioxidant Properties of Some New Triazole Derivatives

  • This study presents the synthesis of new triazole derivatives with potential antioxidant properties. These compounds, including those with a 4-chlorophenyl group, were evaluated for their ability to inhibit oxidative processes, which is crucial in the development of therapeutics for oxidative stress-related diseases (Bekircan et al., 2008).

Anticancer Activity

Synthesis, Characterization, and Anticancer Activity of Tetrahydrothieno-Pyridine Derivatives

  • This research explores the anticancer potential of various tetrahydrothieno-pyridine derivatives. The study encompasses the synthesis, characterization, and evaluation of these compounds' efficacy against cancer cells, which is significant for developing new oncological treatments (Rao et al., 2018).

properties

IUPAC Name

6-(2H-benzotriazole-5-carbonyl)-2-[(4-chlorophenyl)carbamoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN7O3S/c23-12-2-4-13(5-3-12)25-22(33)26-20-18(19(24)31)14-7-8-30(10-17(14)34-20)21(32)11-1-6-15-16(9-11)28-29-27-15/h1-6,9H,7-8,10H2,(H2,24,31)(H2,25,26,33)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZMTIMCTDSMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)C(=O)N)C(=O)C4=CC5=NNN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728720
Record name 6-(2H-Benzotriazole-5-carbonyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)-ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

CAS RN

1246965-91-2
Record name 6-(2H-Benzotriazole-5-carbonyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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